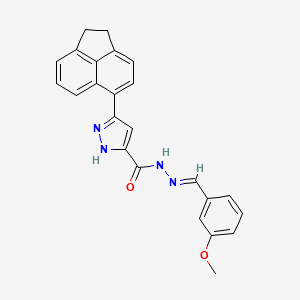![molecular formula C19H19Br2NO4 B11692255 Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate](/img/structure/B11692255.png)
Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate is a synthetic organic compound with the molecular formula C19H19Br2NO4 It is known for its unique structure, which includes a butyl ester group, a dibromophenoxy moiety, and an acetamido group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of 2,4-dibromophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dibromophenoxy)acetic acid. This intermediate is then coupled with 3-aminobenzoic acid under appropriate conditions to yield the desired product. The final step involves esterification with butanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the bromine atoms or reduce other functional groups.
Substitution: The dibromo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The dibromophenoxy moiety can interact with active sites, leading to inhibition or modulation of enzyme activity. The acetamido group may also play a role in binding to specific proteins or receptors, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 3-[(2-tert-butylphenoxy)acetamido]benzoate
- Butyl 3-[(3,4-dimethylphenoxy)acetamido]benzoate
- Butyl 3-[(4-isopropylphenoxy)acetamido]benzoate
Uniqueness
Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate is unique due to the presence of the dibromo groups, which confer specific reactivity and properties. These bromine atoms can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the butyl ester, acetamido, and benzoate groups provides a distinct structure that can interact with a wide range of molecular targets.
Propiedades
Fórmula molecular |
C19H19Br2NO4 |
|---|---|
Peso molecular |
485.2 g/mol |
Nombre IUPAC |
butyl 3-[[2-(2,4-dibromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19Br2NO4/c1-2-3-9-25-19(24)13-5-4-6-15(10-13)22-18(23)12-26-17-8-7-14(20)11-16(17)21/h4-8,10-11H,2-3,9,12H2,1H3,(H,22,23) |
Clave InChI |
KCHFIWBJVFTXKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11692174.png)

![2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11692186.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B11692198.png)
![5-[(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11692204.png)
![N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11692219.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11692222.png)

![N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11692232.png)
![(2E)-2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B11692236.png)

![1-(3,4-dimethoxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11692240.png)
![N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11692249.png)
